2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound notable for its complex structure and potential applications in various scientific fields, including medicinal chemistry and agrochemicals. The compound features a chloro-substituted phenoxy group, a methoxy-substituted phenyl group, and an oxadiazole ring, which contribute to its unique chemical properties and biological activities. Its molecular formula is , with a molecular weight of 373.8 g/mol.
The compound is synthesized through organic chemical reactions involving various precursors. It is available commercially from chemical suppliers, which provide it in high purity suitable for research purposes.
This compound can be classified under the following categories:
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps:
The synthesis may involve specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Industrial methods may also incorporate catalysts or alternative reagents to enhance efficiency and reduce costs.
The molecular structure of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can be represented by the following structural formula:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
| InChI | InChI=1S/C18H16ClN3O4/c1-11... |
| InChI Key | SDBMGAALODYGMH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC)Cl |
These details indicate the presence of various functional groups that influence its reactivity and interactions.
The compound can undergo several types of chemical reactions:
The mechanism of action for 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific biological targets. The presence of the chloro and methoxy substituents along with the oxadiazole ring enhances its binding affinity to these targets. The exact pathways may vary based on the biological context but generally involve modulation of enzymatic activity or receptor interactions.
The physical properties of this compound include:
The chemical properties include:
Relevant data from studies indicate that the compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or light exposure.
The potential applications of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide include:
Research continues into expanding its applications across different scientific fields as new data emerges regarding its efficacy and safety profiles.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7